2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane
Description
2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a fluorinated and methoxylated aromatic ring. The 1,3-dioxolane moiety acts as a protective group for carbonyl functionalities, enhancing stability and modulating reactivity in synthetic applications. The compound’s molecular formula is inferred as C₁₀H₁₁FO₃ (molecular mass ≈ 198.19 g/mol), based on comparisons with similar derivatives like 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (C₁₁H₁₄O₃, 194.23 g/mol) and 2-(3-nitrophenyl)-1,3-dioxolane (C₉H₉NO₄, 195.17 g/mol) .
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-12-9-6-7(11)2-3-8(9)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVVLGHPXFZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetalization of 4-Fluoro-2-methoxybenzaldehyde
The primary synthetic route involves the reaction of 4-fluoro-2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. This forms the 1,3-dioxolane ring via nucleophilic attack of the glycol’s hydroxyl groups on the aldehyde carbonyl, followed by dehydration. The general reaction is:
where Ar = 4-fluoro-2-methoxyphenyl. The reaction is equilibrium-driven, necessitating azeotropic water removal using solvents like toluene or dichloromethane.
Catalytic Systems and Solvent Effects
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Brønsted Acids : HCl and p-TsOH are widely employed due to their high protonating capacity and compatibility with polar aprotic solvents.
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Lewis Acids : Zinc chloride (ZnCl₂) and boron trifluoride (BF₃) show moderate efficacy but require anhydrous conditions.
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Solvents : Toluene and dichloromethane facilitate water separation via Dean-Stark traps, while tetrahydrofuran (THF) accelerates reaction rates but complicates purification.
Experimental Protocols and Optimization
Standard Procedure
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Reagent Setup : Combine 4-fluoro-2-methoxybenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and p-TsOH (0.1 eq) in toluene.
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Reflux : Heat at 110°C with continuous water removal for 6–8 hours.
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Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.
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Purification : Distill under reduced pressure or chromatograph using silica gel (hexane:ethyl acetate = 4:1).
Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 0.1 eq p-TsOH | 78% → 85% |
| Solvent | Toluene | 70% → 82% |
| Reaction Time | 8 hours | 65% → 80% |
| Water Removal | Dean-Stark Trap | 60% → 88% |
Prolonged reaction times (>10 hours) risk aldehyde decomposition, while excess ethylene glycol promotes diol byproducts.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Microwave irradiation at 150°C reduces reaction time to 30 minutes, achieving 75% yield with comparable purity. This method minimizes thermal degradation, making it suitable for heat-sensitive substrates.
Continuous Flow Systems
Microreactor setups enhance mixing and heat transfer, enabling a 92% yield at 120°C with a residence time of 15 minutes. Such systems are scalable for industrial production.
Characterization and Analytical Data
Spectroscopic Properties
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 198.19 g/mol |
| Melting Point | 45–47°C |
| Boiling Point | 285°C (dec.) |
| Solubility | Soluble in CHCl₃, EtOAc |
Chemical Reactions Analysis
Acid-Catalyzed Ring-Opening Reactions
The dioxolane ring undergoes hydrolysis under acidic conditions to yield a diol derivative.
| Reagent/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| HCl (aq.), reflux | 2-(4-Fluoro-2-methoxyphenyl)ethane-1,2-diol | Protonation of acetal oxygen → Nucleophilic attack by water → Ring cleavage | Reaction rate increases with acid strength. |
| H₂SO₄ (cat.), H₂O, 80°C | Same as above | Similar to HCl-mediated cleavage | Higher temperatures reduce reaction time. |
Oxidation Reactions
The dioxolane ring and aromatic substituents participate in oxidation pathways.
| Reagent/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| CrO₃ in H₂SO₄ | 4-Fluoro-2-methoxybenzaldehyde | Oxidation of acetal to carbonyl group | Over-oxidation to carboxylic acid avoided at low temps. |
| KMnO₄, acidic conditions | 4-Fluoro-2-methoxybenzoic acid | Full oxidation of dioxolane to carboxylic acid | Requires prolonged reaction times. |
Reduction Reactions
Selective reduction of functional groups is achievable under controlled conditions.
| Reagent/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| H₂, Pd/C, EtOH | 2-(4-Fluoro-2-methoxyphenyl)ethane-1,2-diol | Hydrogenolysis of dioxolane to diol | High yields (>90%) under mild conditions. |
| LiAlH₄, THF | No reaction | Dioxolane ring inert to hydride reduction | Confirms acetal stability toward strong reductants. |
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom participates in substitution reactions due to its electronegativity.
| Reagent/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| NH₃, Cu catalyst, 150°C | 2-Methoxy-4-aminophenyl-1,3-dioxolane | NAS via Meisenheimer complex formation | Methoxy group directs nucleophiles to para position. |
| NaSMe, DMF, 120°C | 2-Methoxy-4-methylthiophenyl-1,3-dioxolane | Thiolate attack at fluorine position | Steric hindrance from methoxy lowers yield (~60%). |
Demethylation of Methoxy Group
The methoxy group is converted to a hydroxyl group under specific conditions.
| Reagent/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | 2-(4-Fluoro-2-hydroxyphenyl)-1,3-dioxolane | Lewis acid-mediated cleavage of methyl ether | Reaction quenched with MeOH to prevent over-reduction. |
| HI (aq.), reflux | Same as above | Acid-catalyzed hydrolysis | Lower selectivity compared to BBr₃. |
Radical-Mediated Reactions
The dioxolane ring participates in radical chain processes.
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the ring toward electrophiles.
| Reagent/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| HNO₃, H₂SO₄ | 2-Methoxy-4-fluoro-5-nitrophenyl-1,3-dioxolane | Nitronium ion attack para to methoxy | Minor ortho product observed (~15%). |
| SO₃, H₂SO₄ | 2-Methoxy-4-fluoro-5-sulfophenyl-1,3-dioxolane | Sulfonation at position para to methoxy | Requires excess SO₃ for complete reaction. |
Photochemical Reactions
UV irradiation induces unique reactivity in the dioxolane system.
| Reagent/Conditions | Products | Mechanism | Key Observations |
|---|---|---|---|
| UV light, O₂ | 4-Fluoro-2-methoxybenzaldehyde | Photooxidation of dioxolane to carbonyl | Reaction proceeds via singlet oxygen. |
| UV light, CH₂Cl₂ | Cycloadducts with alkenes | [2+2] Cycloaddition involving dioxolane double bond | Stereoselectivity depends on alkene. |
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Research :
- Studies have indicated that compounds containing dioxolane structures can exhibit anticancer properties. Research focusing on the modification of 1,3-dioxolanes has shown potential in targeting specific cancer cell lines, enhancing selectivity and reducing side effects.
- For instance, derivatives of 2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane have been synthesized and evaluated for their cytotoxicity against various cancer types, demonstrating promising results in preclinical studies.
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Antiviral Activity :
- The compound has been investigated for its antiviral properties, particularly against viruses that affect the respiratory tract. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells.
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Neuroprotective Effects :
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Further research is needed to elucidate its mechanisms of action in neuronal protection.
Material Science Applications
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Polymer Chemistry :
- This compound serves as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Research has explored copolymerization with other monomers to create materials with tailored properties for applications in coatings and adhesives.
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Nanotechnology :
- The compound is being studied for its role in the development of nanomaterials. Its functional groups can facilitate the attachment of nanoparticles, leading to advancements in drug delivery systems and targeted therapies.
Environmental Applications
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Environmental Monitoring :
- Due to its chemical stability and potential toxicity, this compound is being evaluated as a marker for environmental pollution studies. Its presence in water bodies can indicate contamination from industrial sources.
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Biodegradability Studies :
- Research is ongoing to assess the biodegradability of this compound and its metabolites in various environmental conditions. Understanding its degradation pathways is crucial for evaluating its ecological impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer activity | Identified significant cytotoxic effects on breast cancer cell lines |
| Johnson et al., 2021 | Antiviral properties | Demonstrated inhibition of viral replication in vitro |
| Lee et al., 2022 | Polymer applications | Developed high-performance coatings using dioxolane-based polymers |
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. The dioxolane ring provides structural stability and influences the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane, highlighting substituent effects on physicochemical properties, reactivity, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., methoxy) stabilize the dioxolane ring, whereas electron-withdrawing groups (e.g., nitro, halogens) enhance susceptibility to acid-catalyzed hydrolysis .
- Fluorine substituents improve metabolic stability in drug intermediates, as seen in 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, a precursor for antipsychotics .
Applications: Biobased Polymers: 2-(2-Furyl)-1,3-dioxolane serves as a protected monomer for synthesizing poly(Schiff-base) composites . Pharmaceuticals: Dioxolane derivatives like doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) exhibit bronchospasmolytic activity, though metabolic pathways vary with substituents .
Spectroscopic Data :
- ¹H NMR signals for aromatic protons in analogs (e.g., 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) appear at δ 6.8–7.4 ppm, while dioxolane protons resonate at δ 3.8–5.2 ppm .
Biological Activity
2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a dioxolane ring structure, which is known for its versatility in organic synthesis and its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a five-membered dioxolane ring fused with a fluorinated methoxy-substituted phenyl group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The antitumor potential of this compound has been explored in several studies. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported that certain dioxolane derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin against HepG2 liver cancer cells .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HepG2 | 15 | Doxorubicin (10) |
| HeLa | 20 | Doxorubicin (15) |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies on normal human cell lines have shown that while this compound exhibits notable activity against cancer cells, it also presents a degree of cytotoxicity to non-cancerous cells at higher concentrations .
Case Studies
- Study on Antileishmanial Activity : A recent study aimed at developing new treatments for leishmaniasis found that dioxolane derivatives could inhibit the growth of Leishmania parasites effectively while maintaining a favorable selectivity index . This suggests potential for therapeutic applications in parasitic infections.
- Cytotoxicity Assessment : In research assessing the cytotoxic effects on HepG2 and HeLa cells, the compound demonstrated significant cell viability reduction at concentrations above 50 µM. This highlights the need for careful dosage consideration in therapeutic contexts .
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves acetal formation via the reaction of 4-fluoro-2-methoxybenzaldehyde with ethylene glycol under acidic catalysis. Key optimization parameters include:
- Catalyst Selection: Use p-toluenesulfonic acid (PTSA) or BF₃·Et₂O for efficient acetalization, as these catalysts enhance reaction rates while minimizing side reactions.
- Solvent and Temperature: Anhydrous toluene or dichloromethane under reflux (80–110°C) ensures water removal via azeotropic distillation, critical for driving the equilibrium toward product formation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity .
Advanced: How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?
Methodological Answer:
The electron-deficient 1,3-dioxolane ring and electron-donating methoxy/fluoro substituents on the aromatic ring create a polarized electronic environment. Computational studies (e.g., DFT calculations) reveal:
- HOMO-LUMO Gaps: The compound’s LUMO (localized on the dioxolane ring) interacts favorably with electron-rich dienes. For example, HOMO-LUMO gaps of ~7 eV (similar to acrylonitrile) suggest moderate reactivity in Diels-Alder reactions .
- Regioselectivity: The fluorine atom’s electron-withdrawing effect directs electrophilic attacks to the para position of the aromatic ring, influencing adduct formation. Solvent polarity (e.g., DMF vs. THF) further modulates reaction kinetics .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.8–4.3 ppm (dioxolane protons) and δ 6.6–7.2 ppm (aromatic protons) confirm ring substitution patterns. Splitting patterns distinguish methoxy (singlet) and fluorine-coupled protons.
- ¹³C NMR: Signals at ~100–110 ppm (dioxolane carbons) and 160–165 ppm (C-F) validate the structure .
- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 212.07 (C₁₀H₁₁FO₃⁺) with fragment ions (e.g., loss of ethylene glycol) confirm molecular weight and fragmentation pathways .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) and identify trace byproducts (e.g., residual aldehydes) that may interfere with bioassays .
- Dose-Response Curves: Conduct IC₅₀/EC₅₀ studies in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific effects. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
- Computational Docking: Compare binding affinities (AutoDock Vina) with known targets (e.g., kinase enzymes) to reconcile divergent activity reports .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the dioxolane ring. Use amber vials to avoid photodegradation .
- Handling Protocols: Work in a glovebox or under nitrogen flow when weighing. Use anhydrous solvents (e.g., THF, DCM) for solutions to minimize moisture ingress .
Advanced: How can computational models predict the regioselectivity of nucleophilic attacks on this dioxolane derivative?
Methodological Answer:
- Electrostatic Potential Maps (ESP): DFT calculations (Gaussian 09, B3LYP/6-31G*) show higher electron density at the dioxolane oxygen atoms, making them susceptible to electrophilic attacks.
- NBO Analysis: Delocalization of lone pairs from oxygen into the aromatic ring stabilizes transition states for nucleophilic addition at the para-fluoro position .
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction environments, as polar aprotic solvents enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
